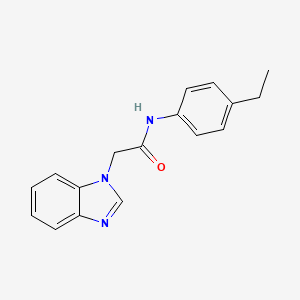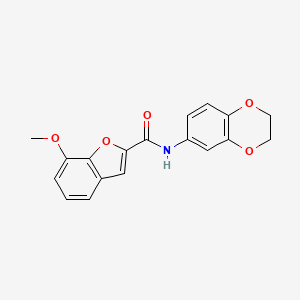
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide, also known as BDBMF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDBMF belongs to the class of benzofuran-carboxamide compounds and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and tumor growth. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide has been found to modulate multiple signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/AKT pathway.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has a neuroprotective effect and can potentially be used in the treatment of neurodegenerative diseases. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide has been found to improve glucose metabolism and insulin sensitivity in animal studies.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide has a low toxicity profile and can be used in various in vitro and in vivo experiments. However, the limitations of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide include its poor solubility in water and low bioavailability, which can limit its therapeutic potential.
Future Directions
There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide. Further studies are needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide and its potential therapeutic applications. The development of novel formulations and delivery systems can improve the bioavailability and efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide. The use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide in combination with other drugs or therapies can enhance its therapeutic potential. The exploration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide's potential in the treatment of other diseases such as diabetes and cardiovascular diseases can also be a promising area of research.
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide is a promising chemical compound that has shown potential therapeutic applications in various scientific fields. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a promising candidate for the development of novel drugs. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide involves multiple steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 7-methoxy-1-benzofuran-2-amine to form the desired N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide compound. The synthesis method of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide has been optimized and improved to enhance the yield and purity of the compound.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various scientific fields. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide has also been shown to have a neuroprotective effect and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-21-14-4-2-3-11-9-16(24-17(11)14)18(20)19-12-5-6-13-15(10-12)23-8-7-22-13/h2-6,9-10H,7-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVJVEQWSUDRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5487552.png)

![4-{[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}benzoic acid](/img/structure/B5487561.png)
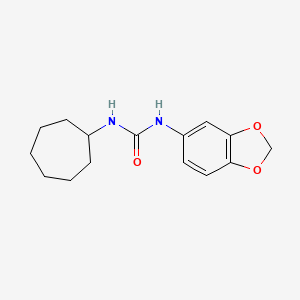
![2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-piperazinyl]nicotinamide dihydrochloride](/img/structure/B5487584.png)
![4-(1,1-dioxido-4-thiomorpholinyl)-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5487594.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5487596.png)
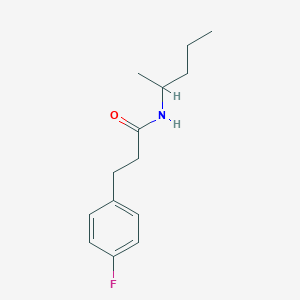
![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5487602.png)
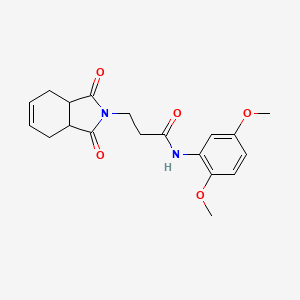

![8-(2-furylmethyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B5487642.png)
